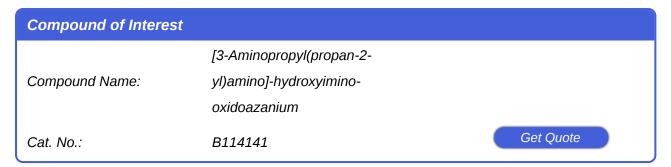


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## discovery and synthesis of novel NONOates

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An In-Depth Technical Guide to the Discovery and Synthesis of Novel NONOates

#### Introduction

Diazeniumdiolates, commonly known as NONOates, are a class of chemical compounds that contain the [X-[N(O)NO]<sup>-</sup>] functional group.[1][2] These molecules serve as highly versatile nitric oxide (NO) donors, which are critical tools in biomedical research and drug development due to their ability to mimic the biological production of NO.[1][3] Nitric oxide is a fundamental signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[4][5][6]

The utility of NONOates lies in their predictable and tunable release of NO. The rate of decomposition is dependent on the chemical structure of the nucleophile residue (X), as well as environmental conditions such as pH and temperature.[1][2] This allows for the design of compounds with half-lives ranging from a few seconds to many hours, enabling researchers to mimic both transient and sustained NO production in biological systems.[1][2] This guide provides a comprehensive overview of the synthesis of novel NONOates, detailed experimental protocols, quantitative data on their properties, and the core signaling pathways they modulate.

### **Core Principles of NONOate Synthesis**

The synthesis of NONOates typically involves the reaction of a nucleophile with nitric oxide gas under basic conditions and high pressure.[7][8] The nucleophile can be a primary or secondary amine, or an enolate derived from a ketone.[1][9][10]





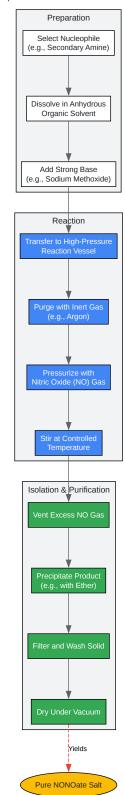


- Amine-Based Synthesis: The most common method involves bubbling NO gas through a
  solution of a primary or secondary amine in an organic solvent with a strong base, such as
  sodium methoxide.[8] This reaction proceeds at low temperatures and high NO pressure
  (e.g., 5 atm).[7] The resulting product is the sodium salt of the NONOate.
- Enolate-Based Synthesis: Carbanions, specifically enolates derived from ketones, can also react with nitric oxide to form C-bound NONOates.[9][11] This reaction is carried out by treating a ketone with a base to generate the enolate, which then reacts with NO gas. The degree of diazeniumdiolation can be influenced by the amount of base used.[9][11]

The general workflow for synthesizing these compounds involves the careful handling of nitric oxide gas in a high-pressure apparatus. A specialized device, the "NOtizer," has been developed to facilitate this process by providing anaerobic conditions, high pressure, and online monitoring of temperature and NO consumption.[12]



General Experimental Workflow for NONOate Synthesis



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A generalized workflow for the synthesis of NONOates.



#### **Experimental Protocols**

The following are generalized methodologies for the synthesis of NONOates based on published procedures. Researchers should consult specific literature for precise quantities, reaction times, and safety precautions.

# Protocol 1: Synthesis of Amine-Based NONOates (e.g., DETA/NO)

This protocol describes a general method for reacting a secondary amine with nitric oxide.

- Preparation of Reagents: A solution of the desired amine (e.g., diethylenetriamine, DETA) is prepared in an anhydrous solvent like acetonitrile or a mixture of ether and methanol.
- Reaction Setup: The amine solution is placed in a high-pressure reaction vessel. A
  stoichiometric amount of a strong base, such as sodium methoxide (NaOMe), is added to the
  solution. The vessel must be equipped with a magnetic stirrer, a gas inlet, a pressure gauge,
  and a vent.
- Purging: The vessel is sealed and purged several times with an inert gas (e.g., argon) to remove all oxygen, which can react with nitric oxide.
- Reaction with Nitric Oxide: The vessel is cooled (e.g., to 0°C) and then pressurized with high-purity nitric oxide gas to several atmospheres (typically 5-10 atm).
- Incubation: The reaction mixture is stirred vigorously. The reaction progress can be monitored by observing the drop in pressure as the NO gas is consumed. The reaction may take several hours to complete.
- Product Isolation: Once the reaction is complete, the excess NO is carefully vented. The NONOate salt, which is often insoluble in the reaction solvent, precipitates out.
- Purification: The solid product is collected by filtration, washed with cold anhydrous ether to remove unreacted starting materials, and dried under a vacuum. The final product should be stored under an inert atmosphere at low temperatures (-20°C) to prevent decomposition.[1]
   [2]



#### **Protocol 2: Synthesis of Enolate-Based NONOates**

This protocol is adapted from the reaction of ketones with nitric oxide.[9][11]

- Enolate Formation: The starting ketone (e.g., 2-butanone) is dissolved in an anhydrous solvent such as methanol. A strong base (e.g., 5 equivalents of sodium methoxide) is added to the solution to generate the enolate.
- Reaction Setup: The enolate solution is transferred to a high-pressure vessel suitable for gas-phase reactions.
- Reaction with Nitric Oxide: The vessel is purged of oxygen and then charged with nitric oxide gas. The reaction is allowed to proceed with stirring.
- Solvent Removal: After the reaction, the vessel is vented, and the solvent is removed from the reaction mixture using a rotary evaporator.
- Product Isolation: The resulting solid residue is dissolved in water. The NONOate product can then be isolated and purified, for instance, by crystallization.
- Characterization: The structure and purity of the synthesized NONOates are typically confirmed using spectroscopic methods such as ¹H NMR, IR, and UV-Vis spectroscopy.[13]

## **Quantitative Data of Selected NONOates**

The defining characteristic of a NONOate is its half-life (t½) for NO release under physiological conditions (pH 7.4, 37°C). This parameter is crucial for selecting the appropriate donor for a specific biological application.



NONOate Compound	Precursor/Typ e	Half-life (t½)	Conditions	Key Application/Fi nding
PROLI NONOate	Proline (Secondary Amine)	1.8 seconds	рН 7.4, 37°С	Rapid, short-term NO delivery for mimicking transient biological signals.[1][2]
DETA NONOate	Diethylenetriamin e (Polyamine)	20 hours (56 hours at 22- 25°C)	рН 7.4, 37°С	Long-term, sustained NO release for applications like vasorelaxation and promoting angiogenesis.[1] [2][14]
Ni(PipNONO)Cl	Metal-Nonoate	Not specified, but potent	Not specified	A novel class of metal-nonoates with enhanced vasorelaxant effects (ED <sub>50</sub> of 0.67 μM) compared to traditional NONOates.[14]
β-Gal-NONOate	Prodrug	Not specified	Not specified	A chemosensitizer designed to enhance the efficacy of drugs like cisplatin in tumor treatment.



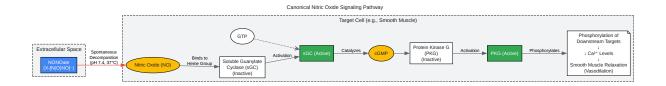
V-PYRRO/NO	Prodrug	Not specified	Activated by CYP450 enzymes	A prodrug designed for targeted NO delivery to the liver, releasing NO only after enzymatic processing.[3]
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# Signaling Pathways and Mechanism of Action

The primary biological effect of NO released from NONOates is mediated through the canonical NO/cGMP signaling pathway.[1][2]

- NO Release: NONOates spontaneously decompose in aqueous solution, particularly under physiological pH, to release two molecules of nitric oxide.[1][2]
- sGC Activation: The released NO, being a small, lipophilic gas, readily diffuses across cell
  membranes into target cells, such as vascular smooth muscle cells.[15]
- cGMP Production: Inside the cell, NO binds to the heme-iron center of the enzyme soluble guanylate cyclase (sGC), activating it.[16]
- PKG Activation: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[16]
- Downstream Effects: cGMP acts as a second messenger, primarily by activating Protein Kinase G (PKG). PKG then phosphorylates various downstream protein targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation (vasodilation).[15]





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